![molecular formula C17H12ClNO2S B5791098 2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde, commonly known as CPTMQ, is a synthetic compound that belongs to the class of quinolinecarbaldehydes. It is an important intermediate in the synthesis of various biologically active compounds and is widely used in scientific research. The chemical structure of CPTMQ is shown below:
Mécanisme D'action
The mechanism of action of CPTMQ is not well understood. However, it is believed that CPTMQ exerts its biological activity by interacting with specific targets in the body such as enzymes, receptors, and ion channels. For example, CPTMQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPTMQ has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
CPTMQ has been reported to have various biochemical and physiological effects. For example, CPTMQ has been shown to exhibit antioxidant activity and to scavenge free radicals. CPTMQ has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, CPTMQ has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPTMQ is its versatility as a building block for the synthesis of various biologically active compounds. CPTMQ is also relatively easy to synthesize and is commercially available. However, one of the limitations of CPTMQ is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, CPTMQ has been reported to be toxic to some cell lines at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the use of CPTMQ in scientific research. One direction is the synthesis of novel biologically active compounds based on the structure of CPTMQ. Another direction is the development of new assays to study the biological activity of CPTMQ and its derivatives. In addition, the use of CPTMQ as a fluorescent probe for the detection of metal ions is an area of active research. Finally, the development of new methods for the synthesis of CPTMQ and its derivatives is an ongoing area of research.
Méthodes De Synthèse
The synthesis of CPTMQ involves the reaction of 4-chlorobenzenethiol with 7-methoxy-3-quinolinecarbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or ethanol and is typically carried out under reflux conditions. The yield of CPTMQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
CPTMQ has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. For example, CPTMQ has been used as a precursor for the synthesis of quinoline-based antimalarial agents, anticancer agents, and anti-inflammatory agents. CPTMQ has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-7-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-5-2-11-8-12(10-20)17(19-16(11)9-14)22-15-6-3-13(18)4-7-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHTSJGDBVJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
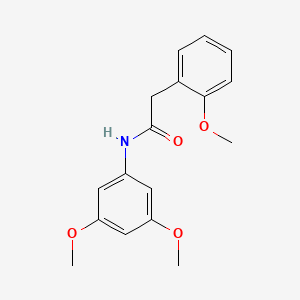
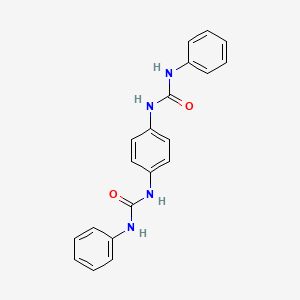

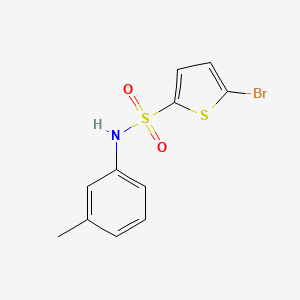
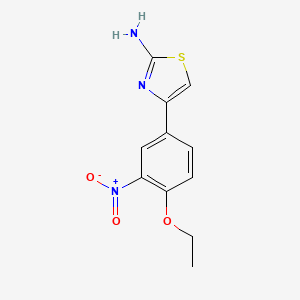
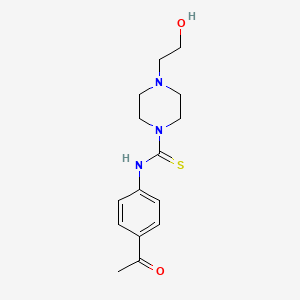
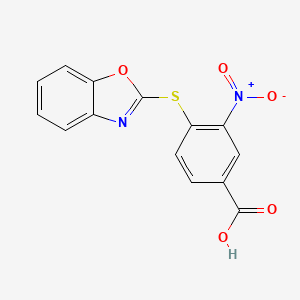
![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)
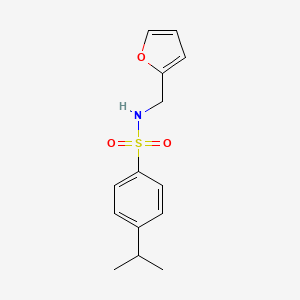
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)
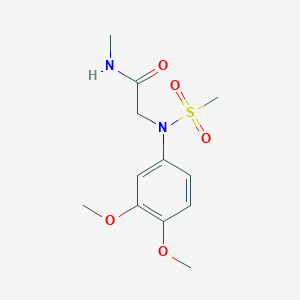
![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)